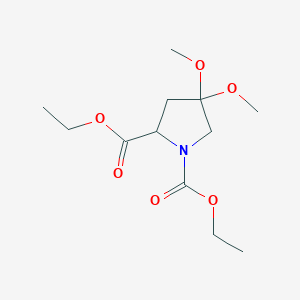![molecular formula C10H16O2 B3059018 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 937-75-7](/img/structure/B3059018.png)
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Descripción general
Descripción
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, also known as norcamphor-10-carboxylic acid, is a bicyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications. The compound is a white, crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.2.1]heptane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chiral Auxiliaries in Synthesis
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has been utilized in the stereoselective preparation of hydroxy derivatives. These derivatives are particularly valuable as chiral auxiliaries in synthesis. A notable example is the high-yield synthesis of diastereomerically pure hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, achieved starting from ketopinic acid (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Synthesis of Homochiral Camphanediols
The compound has been instrumental in the synthesis of homochiral camphanediols. The process involves the preparation of esters from ketopinic acid, followed by reduction to yield camphanediols in a good overall yield (Jingen, Yao-zhong, Guilan, Lanjun, & Aiqiao, 1991).
Hydrogen Bonding Studies
Studies on 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid have contributed to understanding hydrogen bonding patterns in bicyclic keto acids. For example, the hydrogen-bonding pattern of a bicyclic γ-keto acid was elucidated using this compound, revealing insights into molecular interactions (Lalancette, Coté, & Thompson, 1997).
Development of New Chiral Catalysts
The compound has been used in the development of new chiral catalysts. For instance, it was prepared from natural camphor and used in the synthesis of chiral amide alcohols. These amide alcohols were then employed as catalysts in asymmetric addition reactions (Jian, 2007).
Synthesis of Acrylamide Functional Monomer
The compound served as a precursor in synthesizing a new acrylamide functional monomer. This process involved reactions with acrylonitrile and camphene, leading to the development of a water-soluble functional monomer (Cha, 2014).
Mecanismo De Acción
Target of Action
The primary targets of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid . .
Propiedades
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-3-5-10(9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQBQPJLPHGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305139 | |
| Record name | DL-CAMPHORICACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-75-7 | |
| Record name | NSC169215 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-CAMPHORICACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




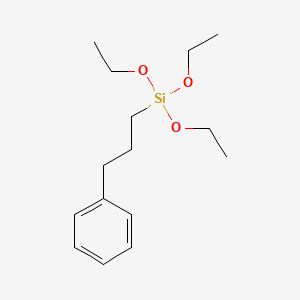
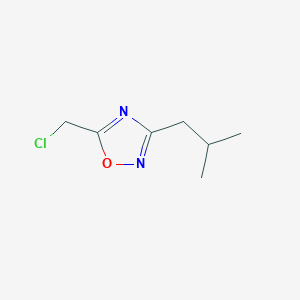



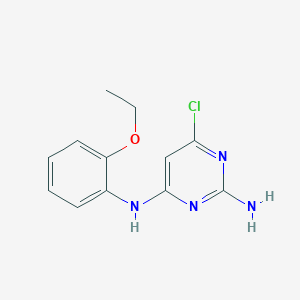



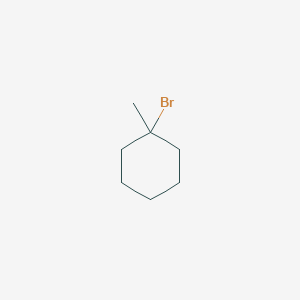

![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)
